molecular formula C11H8N2O B1441497 5-FURAN-2-YL-1H-INDAZOLE CAS No. 885272-43-5

5-FURAN-2-YL-1H-INDAZOLE

Cat. No.: B1441497
CAS No.: 885272-43-5
M. Wt: 184.19 g/mol
InChI Key: LAMFLSORFDHFFB-UHFFFAOYSA-N
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Description

5-FURAN-2-YL-1H-INDAZOLE: is a heterocyclic compound that features both a furan ring and an indazole ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

5-(Furan-2-yl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit protein tyrosine kinases, which are crucial for cell signaling and regulation . Additionally, 5-(Furan-2-yl)-1H-indazole can bind to specific receptors, modulating their activity and leading to various downstream effects . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to dysregulated kinase activity.

Cellular Effects

The effects of 5-(Furan-2-yl)-1H-indazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and altering cell cycle progression . Furthermore, 5-(Furan-2-yl)-1H-indazole affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 5-(Furan-2-yl)-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound can inhibit protein tyrosine kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, 5-(Furan-2-yl)-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Furan-2-yl)-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-(Furan-2-yl)-1H-indazole remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-(Furan-2-yl)-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . These findings underscore the importance of dose optimization in the therapeutic application of 5-(Furan-2-yl)-1H-indazole.

Metabolic Pathways

5-(Furan-2-yl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in biological systems .

Transport and Distribution

The transport and distribution of 5-(Furan-2-yl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . Additionally, binding proteins can facilitate the compound’s distribution and localization within cellular compartments . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(Furan-2-yl)-1H-indazole is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-(Furan-2-yl)-1H-indazole interacts with its intended targets, modulating their activity and influencing cellular processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-FURAN-2-YL-1H-INDAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the indazole ring. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-FURAN-2-YL-1H-INDAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-FURAN-2-YL-1H-INDAZOLE is used as a building block in organic synthesis

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery .

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-FURAN-2-YL-1H-INDAZOLE and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: 5-FURAN-2-YL-1H-INDAZOLE is unique due to the combination of the furan and indazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(furan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFLSORFDHFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693053
Record name 5-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-43-5
Record name 5-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-43-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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